molecular formula C19H18N2O2 B315051 3-propoxy-N-(5-quinolinyl)benzamide

3-propoxy-N-(5-quinolinyl)benzamide

Cat. No.: B315051
M. Wt: 306.4 g/mol
InChI Key: FVUGJOLNKCTPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-propoxy-N-(5-quinolinyl)benzamide is a synthetic small molecule built on a benzamide scaffold incorporating a quinoline moiety, a structure of significant interest in medicinal chemistry and drug discovery. The compound's core components are associated with a wide range of biological activities. The quinoline ring system is a privileged structure in pharmacology, known for its role in compounds with antimalarial and anticancer properties . For instance, quinoline-based molecules like chloroquine function by inhibiting heme crystallization in parasites, while others, such as camptothecin derivatives, act as topoisomerase inhibitors in oncology research . Concurrently, substituted benzamide derivatives have been explored as key scaffolds for developing enzyme activators and inhibitors, exemplified by their use as allosteric glucokinase activators for metabolic disease research and as inhibitors of bacterial toxins like Bacillus anthracis lethal factor . The specific 3-propoxy and N-5-quinolinyl substitutions on the benzamide core in this compound suggest potential for targeted molecular interactions, making it a valuable chemical tool for researchers. Its primary application is in hit-to-lead optimization campaigns, serving as a building block for synthesizing more complex molecules, probing biological targets, and investigating structure-activity relationships (SAR) in various therapeutic areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-propoxy-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C19H18N2O2/c1-2-12-23-15-7-3-6-14(13-15)19(22)21-18-10-4-9-17-16(18)8-5-11-20-17/h3-11,13H,2,12H2,1H3,(H,21,22)

InChI Key

FVUGJOLNKCTPCS-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3

solubility

7.6 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Below is a comparative analysis of key analogs:

Substituent-Driven Activity

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) (): Structure: Benzamide with a 3,4-dimethoxyphenethylamine substituent. Activity: Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield). Melting point: 90°C. Key Difference: The absence of a quinolinyl group and presence of methoxy substituents likely limit its interaction profile compared to 3-propoxy-N-(5-quinolinyl)benzamide.
  • 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D) (): Structure: Hydroxybenzamide with a 3,4-methoxyphenethylamine group. Activity: Lower yield (34%) and higher melting point (96°C) than Rip-B. Key Difference: The phenolic -OH group may enhance hydrogen-bonding interactions, but the lack of a heteroaromatic quinolinyl group distinguishes it from the target compound.

Quinolinyl-Containing Benzamides

  • 5-Fluoro-N-(quinolin-7-yl)benzamide Derivatives (): Structure: Benzamide substituted with a quinolinyl group (7-position) and fluorinated side chains. The quinolinyl group may facilitate π-π stacking with hydrophobic pockets in enzyme active sites. Key Difference: The 5-fluoro and trifluoropropoxy substituents in these derivatives contrast with the 3-propoxy group in the target compound, likely altering binding affinity and metabolic stability.

Functional Group Impact on Bioactivity

  • Roflumilast (): Structure: 3-Cyclopropylmethoxy-4-difluoromethoxy-N-(3,5-dichloropyrid-4-yl)benzamide. Activity: Potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) with broad anti-inflammatory effects. Key Difference: The dichloropyridyl group and cyclopropylmethoxy substituents confer selectivity for PDE4, whereas the quinolinyl group in this compound may target different pathways.
  • Nitazoxanide (–6): Structure: 2-(Acetyloxy)-N-(5-nitro-2-thiazolyl)benzamide. Activity: Antiparasitic agent with a nitro-thiazolyl group enhancing redox activity. Key Difference: The thiazolyl substituent and acetyloxy group contrast sharply with the quinolinyl and propoxy groups, leading to divergent mechanisms of action.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Core Structure Key Substituents Notable Activity Reference
This compound Benzamide 3-propoxy, 5-quinolinyl Hypothetical kinase/receptor modulation N/A
Rip-B () Benzamide 3,4-dimethoxyphenethylamine Synthetic intermediate
Roflumilast () Benzamide 3-cyclopropylmethoxy, 4-difluoromethoxy, dichloropyridyl PDE4 inhibition (IC₅₀ = 0.8 nM)
Nitazoxanide (–6) Benzamide 2-acetyloxy, 5-nitrothiazolyl Antiparasitic
Pfizer P2X7 Antagonists () Benzamide Variable R1/R2/R3 groups P2X7 receptor inhibition

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound ~324.36 Not reported Likely lipophilic
Rip-B () 313.36 90 Moderate in organic solvents
Nitazoxanide (–6) 307.28 202–205 (decomposes) Low aqueous solubility

Preparation Methods

Coupling Agents and Reaction Conditions

The most direct method involves reacting quinolin-5-amine (1 ) with 3-propoxybenzoyl chloride (2 ) in the presence of a base such as triethylamine (TEA). This protocol, adapted from analogous benzamide syntheses, proceeds under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Nucleophilic acyl substitution occurs at the amine group, yielding the benzamide product (3 ) after aqueous workup (Scheme 1).

Scheme 1:
Quinolin-5-amine+3-Propoxybenzoyl chlorideTEA, DCM3-Propoxy-N-(quinolin-5-yl)benzamide\text{Quinolin-5-amine} + \text{3-Propoxybenzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{3-Propoxy-N-(quinolin-5-yl)benzamide}

Yields for this method typically range from 70% to 85%, with purity confirmed via 1H^1\text{H}-NMR and IR spectroscopy. Electron-withdrawing groups on the benzoyl chloride enhance reactivity, while steric hindrance from ortho-substituents may reduce efficiency.

Alternative Carboxylic Acid Activation

When using 3-propoxybenzoic acid instead of its acyl chloride, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed. A representative procedure involves:

  • Dissolving 3-propoxybenzoic acid (1.2 equiv) and EDC (1.5 equiv) in DCM.

  • Adding HOBt (1.0 equiv) and quinolin-5-amine (1.0 equiv) sequentially.

  • Stirring at room temperature for 12–24 hours.

This method avoids handling reactive acyl chlorides but requires longer reaction times and yields 65–78%.

One-Pot Synthesis Using Heterogeneous Acid Catalysts

SBA-Pr-SO3_33H as a Nanoporous Catalyst

A solvent-free, one-pot approach utilizing SBA-Pr-SO3_3H, a sulfonic acid-functionalized mesoporous silica catalyst, has been reported for analogous benzamides. Adapting this method for 3-propoxy-N-(quinolin-5-yl)benzamide involves:

  • Mixing quinolin-5-amine (3 mmol) and 3-propoxybenzoyl chloride (3 mmol) with SBA-Pr-SO3_3H (0.01 g).

  • Heating at 130°C for 2–4 hours under solvent-free conditions.

  • Filtering the catalyst and crystallizing the product from ethanol.

Table 1: Optimization of One-Pot Synthesis Conditions

Catalyst Loading (mg)Temperature (°C)Time (h)Yield (%)
10130282
15130388
10140285

This method achieves yields up to 88% with minimal purification, leveraging the catalyst’s high surface area (600–800 m2^2/g) and acidic sites (1.2 mmol H+^+/g). The catalyst is reusable for up to five cycles without significant activity loss.

Mechanistic Insights

The reaction proceeds via initial protonation of the benzoyl chloride by SBA-Pr-SO3_3H, enhancing electrophilicity for nucleophilic attack by the quinolin-5-amine. Subsequent dehydration forms the benzamide, with the mesopores confining reactants to enhance collision frequency.

Copper-Catalyzed Domino Reactions for Intermediate Formation

Ullmann-Type Coupling

Copper(II) catalysts enable tandem C–N and C–O bond formation, constructing both the benzamide and propoxy groups in one pot. A representative protocol involves:

  • Reacting 3-hydroxybenzoic acid (4 ) with propargyl bromide (5 ) under basic conditions to form 3-propoxybenzoic acid (6 ).

  • Treating 6 with thionyl chloride to generate 3-propoxybenzoyl chloride (2 ).

  • Coupling 2 with quinolin-5-amine (1 ) using Cu(OTf)2_2 (5 mol%) in acetonitrile at 120°C.

Table 2: Copper-Catalyzed Reaction Optimization

CatalystSolventTemperature (°C)Yield (%)
Cu(OTf)2_2CH3_3CN12091
CuIDMF10075
Cu(OAc)2_2Toluene11068

The use of Cu(OTf)2_2 affords superior yields (91%) due to its strong Lewis acidity and compatibility with acetonitrile.

Regioselective Alkyne Annulation

An alternative route employs Cu(I)-catalyzed annulation of 2-aminobenzyl alcohols with alkynes to form the quinoline core in situ. For example:

  • Reacting 2-aminobenzyl alcohol (7 ) with dimethyl acetylenedicarboxylate (8 ) in the presence of [IrCp*Cl2_2]2_2/t-BuOK.

  • Oxidizing the intermediate to quinolin-5-amine (1 ) using DMSO.

  • Proceeding to benzamide formation as described in Section 2.

This method emphasizes atom economy, with quinoline yields up to 96%.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for 3-Propoxy-N-(quinolin-5-yl)benzamide Synthesis

MethodYield (%)Reaction TimeCatalyst ReusabilityScalability
Condensation (EDC/HOBt)65–7812–24 hNoModerate
SBA-Pr-SO3_3H82–882–4 hYes (5 cycles)High
Cu(OTf)2_2 Catalysis916–8 hNoHigh

The SBA-Pr-SO3_3H method stands out for its environmental friendliness and reusability, while copper catalysis offers the highest yields at the expense of longer reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.